molecular formula C16H23NO2 B14960502 3-cyclohexyl-N-(4-methoxyphenyl)propanamide

3-cyclohexyl-N-(4-methoxyphenyl)propanamide

Cat. No.: B14960502
M. Wt: 261.36 g/mol
InChI Key: MOIMULRUKFZGOE-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of secondary amides It features a cyclohexyl group attached to the nitrogen atom and a 4-methoxyphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-methoxyphenyl)propanamide typically involves the reaction of cyclohexylamine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

3-cyclohexyl-N-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 3-cyclohexyl-N-(4-methoxybenzyl)propanamide
  • 3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide

Uniqueness

3-cyclohexyl-N-(4-methoxyphenyl)propanamide is unique due to its specific structural features, such as the cyclohexyl group and the 4-methoxyphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

3-cyclohexyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C16H23NO2/c1-19-15-10-8-14(9-11-15)17-16(18)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3,(H,17,18)

InChI Key

MOIMULRUKFZGOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC2CCCCC2

Origin of Product

United States

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